trans-Bis(dicyclohexylamine)palladium(II) acetate

CAS No.: 628339-96-8

Cat. No.: VC2363096

Molecular Formula: C28H52N2O4Pd

Molecular Weight: 587.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 628339-96-8 |

|---|---|

| Molecular Formula | C28H52N2O4Pd |

| Molecular Weight | 587.1 g/mol |

| IUPAC Name | acetic acid;dicyclohexylazanide;palladium(2+) |

| Standard InChI | InChI=1S/2C12H22N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-12H,1-10H2;2*1H3,(H,3,4);/q2*-1;;;+2 |

| Standard InChI Key | LAYDWGNLLRXNPH-UHFFFAOYSA-N |

| SMILES | CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2] |

| Canonical SMILES | CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2] |

Introduction

Chemical Structure and Properties

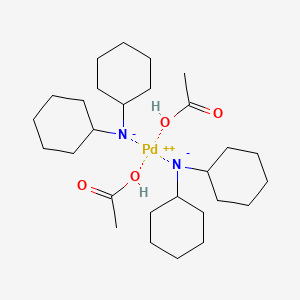

Trans-Bis(dicyclohexylamine)palladium(II) acetate is characterized by its unique structural arrangement where palladium forms a complex with dicyclohexylamine ligands and acetate groups. This coordination gives the compound its distinctive catalytic properties.

Basic Identification

| Property | Value |

|---|---|

| CAS Number | 628339-96-8 |

| Molecular Formula | C28H52N2O4Pd |

| Molecular Weight | 587.14 g/mol |

| IUPAC Name | acetic acid;dicyclohexylazanide;palladium(2+) |

| Standard InChIKey | LAYDWGNLLRXNPH-UHFFFAOYSA-N |

The compound is structurally composed of a central palladium(II) ion coordinated with two dicyclohexylamine ligands and two acetate groups in a trans configuration . This specific arrangement is critical to its function as a catalyst in various organic transformations.

Common Synonyms

The compound is known by several names in scientific literature and commercial catalogs:

-

Bis(dicyclohexylamino)palladium diacetate

-

trans-Bis(dicyclohexylamine)bis(acetato)palladium(II)

-

(SP-4-1)-Bis(acetato-κO)bis(N-cyclohexylcyclohexanamine)palladium

-

palladium(2+) ion bis(N-cyclohexylcyclohexanaminide) bis(acetic acid)

Catalytic Applications

Trans-Bis(dicyclohexylamine)palladium(II) acetate has established itself as a versatile catalyst in modern organic synthesis, particularly in carbon-carbon bond formation reactions that are fundamental to constructing complex molecules.

Cross-Coupling Reactions

The compound exhibits exceptional catalytic activity in various coupling reactions:

-

Suzuki-Miyaura Coupling: It catalyzes the coupling of aryl bromides with boronic acids under mild aerobic conditions, an important reaction for pharmaceutical synthesis .

-

Coupling of Aryl Iodides: The catalyst effectively mediates reactions between aryl iodides and triarylbismuths, providing access to asymmetric biaryl compounds .

-

Synthesis of Specialized Derivatives: It is used in the synthesis of 3,6-diphenyl-9-hexyl-9H-carazole derivatives, which have applications in materials science and electronics .

Advantages as a Catalyst

Trans-Bis(dicyclohexylamine)palladium(II) acetate offers several advantages over other palladium catalysts:

-

Enhanced stability under aerobic conditions

-

High catalytic activity at lower loading percentages

-

Tolerance to various functional groups

-

Ability to operate effectively in environmentally preferred solvents

The compound's specific coordination environment around the palladium center contributes to its unique reactivity pattern and selectivity in catalytic processes.

| Supplier | Product Number | Quantity | Purity | Price (USD) |

|---|---|---|---|---|

| Strem Chemicals | 46-0228 | 250mg | Not specified | $45 |

| Strem Chemicals | 46-0228 | 1g | Not specified | $71 |

| AK Scientific | 6995AE | 1g | Not specified | $681 |

| American Custom Chemicals Corporation | ING0006774 | 1g | 95.00% | $771.89 |

| Matrix Scientific | 047417 | 5g | >95% | $1,577 |

| Proactive Molecular Research | P254-786 | 100g | 96% | Contact for pricing |

This significant price variation (particularly the large difference between Strem Chemicals and other suppliers) suggests differences in either purity, quality, or market positioning among suppliers .

Structural Characteristics

Chemical Structure Details

The trans configuration of the compound is critical to its function, as it positions the reactive sites in a geometry that facilitates catalytic processes. The palladium center adopts a square planar geometry characteristic of Pd(II) complexes, with the two dicyclohexylamine ligands positioned trans to each other, and similarly the acetate groups in trans positions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume